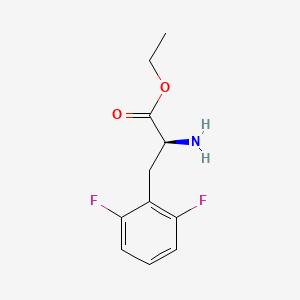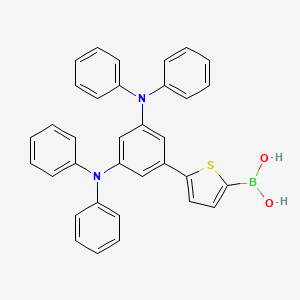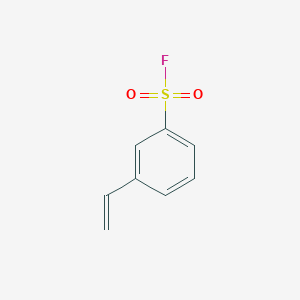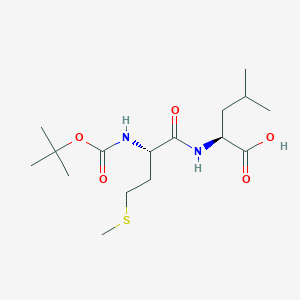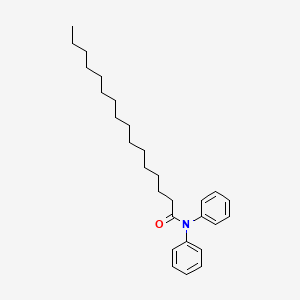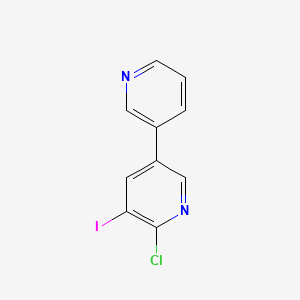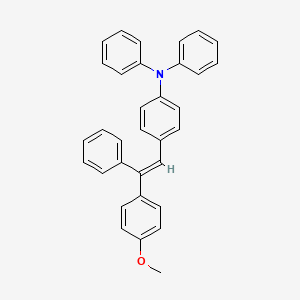
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a complex aromatic structure, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline typically involves the Suzuki-Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high efficiency in forming carbon-carbon bonds. The reaction involves the coupling of 4-methoxyphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can undergo halogenation, nitration, or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methedrone (para-methoxymethcathinone)
Comparison: 4-(2-(4-Methoxyphenyl)-2-phenylvinyl)-N,N-diphenylaniline stands out due to its unique structural features, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C33H27NO |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
4-[(E)-2-(4-methoxyphenyl)-2-phenylethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C33H27NO/c1-35-32-23-19-28(20-24-32)33(27-11-5-2-6-12-27)25-26-17-21-31(22-18-26)34(29-13-7-3-8-14-29)30-15-9-4-10-16-30/h2-25H,1H3/b33-25+ |
Clé InChI |
LUCVYCLSCYNIQE-INKHBPHZSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)/C5=CC=CC=C5 |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


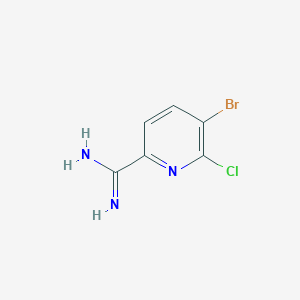
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)


